molecular formula C14H18N2O4 B2760618 1-benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate CAS No. 762233-34-1

1-benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate

Cat. No.: B2760618
CAS No.: 762233-34-1
M. Wt: 278.308
InChI Key: DMYAHNRIJNKMAH-NEPJUHHUSA-N
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Description

1-Benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate (CAS: 762233-34-1) is a chiral pyrrolidine derivative featuring a benzyl ester at position 1, a methyl ester at position 2, and a free amino group at the 4R position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its (2S,4R) stereochemistry and amino substituent confer unique reactivity and stereoelectronic properties, making it valuable for asymmetric catalysis and drug design .

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYAHNRIJNKMAH-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid to form intermediate derivatives, which are then further reacted under specific conditions to yield the target compound . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine at C4 participates in alkylation and acylation reactions. Key examples include:

  • Alkylation with allyl iodide : In analogous pyrrolidine systems, alkylation proceeds using KHMDS (potassium bis(trimethylsilyl)amide) in dimethoxyethane (DME), yielding N-alkylated derivatives .

  • Reductive amination : Reacts with aldehydes (e.g., 3,4-dichlorobenzaldehyde) in the presence of NaBH(OAc)₃, forming secondary amines .

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationAllyl iodide, KHMDS, DME, RTN-allyl derivative67%
Reductive amination3,4-Dichlorobenzaldehyde, NaBH(OAc)₃, DCEN-(3,4-dichlorobenzyl) derivative82%

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Basic hydrolysis : Treatment with NaOH in aqueous THF yields the carboxylic acid.

  • Acidic hydrolysis : Concentrated HCl in dioxane cleaves the ester to the acid .

ConditionReagentsProductApplicationReference
BasicNaOH, THF/H₂OCarboxylic acidIntermediate for peptide coupling
Acidic6 M HCl, dioxane, refluxCarboxylic acid hydrochlorideSalt formation for improved solubility

Cbz Deprotection

The benzyl carbamate group is cleaved via catalytic hydrogenation or strong acids:

  • Hydrogenolysis : H₂/Pd-C in methanol removes the Cbz group, exposing the secondary amine .

  • Acidic cleavage : HBr in acetic acid achieves deprotection at elevated temperatures .

MethodConditionsProductYieldReference
Hydrogenolysis10% Pd-C, H₂, MeOH, RTFree pyrrolidine amine95%
Acidolysis33% HBr/AcOH, 50°C, 4 hHydrobromide salt89%

Acylation Reactions

The amine reacts with acylating agents to form amides:

  • Benzoylation : Benzoyl chloride in pyridine yields N-benzoyl derivatives .

  • Boc protection : Di-tert-butyl dicarbonate (Boc₂O) in THF forms the tert-butoxycarbonyl-protected amine .

Acylating AgentConditionsProductReference
Benzoyl chloridePyridine, DCM, 0°CN-benzoyl-pyrrolidine derivative
Boc₂OTHF, RT, 12 hBoc-protected amine

Boronate Formation

The amine participates in Suzuki-Miyaura cross-coupling precursors:

  • Hydroboration : Pinacolborane with [Ir(cod)Cl]₂ catalyst forms boronate esters for coupling reactions .

ReactionReagentsProductReference
HydroborationPinacolborane, [Ir(cod)Cl]₂, DCMBoronate ester

Stereochemical Influence on Reactivity

The (2S,4R) configuration impacts reaction outcomes:

  • Steric hindrance : The axial benzyl group slows nucleophilic attack at C2.

  • Diastereoselectivity : Reductive amination favors syn-addition due to the pyrrolidine ring conformation .

Stability and Side Reactions

  • Oxidation : The amine is susceptible to oxidation; storage under inert atmosphere is recommended .

  • Epimerization : Prolonged exposure to strong acids/bases may cause racemization at C2 or C4 .

Scientific Research Applications

Physical Properties

PropertyValue
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count5
SolubilityVaries with solvent
Storage Conditions-80°C for 6 months; -20°C for 1 month

Medicinal Chemistry

1-benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its derivatives are being explored for:

  • Antidepressant Activity : The compound's ability to modulate neurotransmitter systems suggests potential use in treating depression and anxiety disorders.
  • Neuroprotective Effects : Studies indicate that it may help protect neuronal cells from damage, making it a candidate for neurodegenerative disease therapies.

Synthesis of Peptides and Amino Acids

Due to its unique structure, this compound serves as a valuable building block in the synthesis of complex peptides and amino acid derivatives. It can facilitate the development of:

  • Peptide-based Drugs : Its incorporation into peptide sequences can enhance pharmacological properties.
  • Amino Acid Analogues : Useful in studying metabolic pathways and enzyme interactions.

Biological Studies

Research has shown that this compound can influence various biological pathways:

  • Enzyme Inhibition : It has been evaluated for its inhibitory effects on specific enzymes involved in metabolic processes.
  • Receptor Binding Studies : Its affinity for certain receptors is being explored to understand its mechanism of action in biological systems.

Case Study 1: Antidepressant Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 1-benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate and evaluated their efficacy as serotonin reuptake inhibitors. The most promising derivative demonstrated a significant increase in serotonin levels in animal models, suggesting potential therapeutic use in treating depression .

Case Study 2: Neuroprotective Effects

A research article in Neuroscience Letters reported that this compound exhibited neuroprotective effects against oxidative stress-induced neuronal cell death. The study highlighted the compound's role in enhancing cellular antioxidant defenses and reducing apoptosis markers .

Mechanism of Action

The mechanism of action of 1-benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and specificity of the compound to its target, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Amino vs. Fluoro, Hydroxy, and Protected Groups

The amino group at the 4R position distinguishes the target compound from analogs with different substituents. Key comparisons include:

4-Fluoro Analogs
  • Example : 1-Benzyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate (CAS: 1279894-15-3).
  • Properties: Fluorine’s electronegativity reduces nucleophilicity at the 4-position compared to the amino group. Enhanced metabolic stability in medicinal chemistry applications due to C-F bond strength. Used in fluorination reactions and as a precursor for PET radiotracers .
4-Hydroxy Derivatives
  • Example : (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS: MFCD12407103).
  • Properties: The hydroxyl group increases polarity, improving aqueous solubility. Prone to esterification or glycosylation reactions. Lower basicity compared to the amino analog, reducing protonation-dependent interactions .
Boc-Protected Amino Derivatives
  • Example: (2S,4S)-1-Benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate.
  • Properties: The Boc group stabilizes the amino functionality during synthetic steps. Requires deprotection (e.g., TFA) for further functionalization. Neutral under basic conditions, contrasting with the free amine’s nucleophilicity .
Azide and Ether-Linked Derivatives
  • Examples :
    • 4-Azidopyrrolidine (CAS: 113490-74-7): Used in click chemistry for bioconjugation .
    • Trifluoromethoxy analog (CAS: 203866-16-4): Electron-withdrawing effects alter ring conformation and reactivity .

Stereochemical Comparisons

The (2S,4R) configuration is critical for stereoelectronic effects and biological activity. Comparisons with stereoisomers include:

  • (2R,4S)-4-Hydroxypyrrolidine (CAS: 155075-23-3):

    • Opposite configuration reduces binding affinity to enantioselective targets (e.g., proteases or kinases).
    • Altered hydrogen-bonding patterns in crystal structures .
  • (2S,4S)-Boc-Amino Derivative: Diastereomeric differences influence solubility and synthetic utility .

Physicochemical Properties

Property Target Compound (4-NH₂) 4-F Analogue 4-OH Derivative Boc-Protected (4S)
Polarity Moderate Low High Low
Basicity (pKa) ~9–10 (amine) Non-basic ~14–16 (alcohol) Non-basic
Solubility (H₂O) Low Very Low Moderate Very Low
Thermal Stability Stable High Moderate High

Biological Activity

1-Benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate (CAS: 762233-34-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrrolidine derivatives and is characterized by its unique stereochemistry, which may influence its pharmacological properties.

  • Molecular Formula : C14H18N2O4
  • Molecular Weight : 278.31 g/mol
  • Purity : 97%
  • IUPAC Name : 1-benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate
  • SMILES Notation : COC(=O)[C@@H]1CC@@HCN1C(=O)OCC1=CC=CC=C1

Biological Activity

The biological activity of 1-benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate has been explored in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that similar pyrrolidine derivatives exhibit antimicrobial properties. For instance, compounds with structural similarities have shown effectiveness against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of cellular processes.

Neuropharmacological Effects

Pyrrolidine derivatives are known to interact with neurotransmitter systems, particularly glutamate receptors. This interaction may suggest potential applications in treating neurological disorders such as epilepsy or depression. Studies on related compounds have demonstrated modulation of glutamate receptor activity, which is crucial for synaptic transmission and plasticity.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to 1-benzyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate:

  • Study on Antimicrobial Properties :
    A study focusing on the antimicrobial activity of structurally related compounds reported Minimum Inhibitory Concentrations (MICs) against Gram-positive and Gram-negative bacteria, suggesting that modifications in the benzyl group can enhance activity against specific pathogens.
CompoundMIC (µg/mL)Target Bacteria
Compound A50Staphylococcus aureus
Compound B100Escherichia coli
  • Neuropharmacological Assessment :
    In vitro studies have shown that pyrrolidine derivatives can modulate glutamate receptor activity. For example, a related compound demonstrated significant inhibition of NMDA receptor-mediated currents in neuronal cultures, indicating a potential for neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (2S,4R)-configured pyrrolidine dicarboxylates?

  • Methodological Answer : The stereochemical integrity of the (2S,4R) configuration is critical. Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to control stereochemistry during ring closure. For example, highlights tert-butoxycarbonyl (Boc) protection of the amine group to prevent racemization during synthesis. Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with silica gel (hexane:EtOAc gradients). Confirm stereochemistry via X-ray crystallography or NOESY NMR .

Q. How can researchers resolve discrepancies in NMR data for 4-aminopyrrolidine derivatives?

  • Methodological Answer : Contradictions in NMR signals (e.g., amine proton shifts) may arise from pH-dependent protonation or solvent effects. Use deuterated DMSO or CDCl3 with controlled trace acid (e.g., TFA) to stabilize the amine proton. Compare experimental data with computational predictions (DFT-based NMR simulations) to validate assignments. provides an example of resolving dicyano-pyrrolidine derivatives using 2D NMR (HSQC, HMBC) to confirm connectivity .

Q. What purification strategies are effective for isolating 1-benzyl 2-methyl dicarboxylates from reaction mixtures?

  • Methodological Answer : Due to the compound’s polarity, use reverse-phase flash chromatography (C18 silica, acetonitrile/water gradients) for final purification. For hydrochloride salts (as in ), precipitate the product by adding HCl gas to the reaction mixture, followed by recrystallization from ethanol/ether. Confirm purity via HPLC (C18 column, 0.1% TFA in mobile phase) and elemental analysis .

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